molecular formula C16H34N2O2 B089741 Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- CAS No. 106-09-2

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-

Cat. No.: B089741
CAS No.: 106-09-2
M. Wt: 286.45 g/mol
InChI Key: JSCRBGDMRPOYAZ-UHFFFAOYSA-N
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Description

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is a chemical compound with the molecular formula C16H34N2O2. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by the presence of a long dodecyl chain and a hydroxyethyl group, which contribute to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- can be synthesized through a multi-step process involving the reaction of dodecanoic acid with ethanolamine. The reaction typically occurs under controlled conditions, including specific temperatures and catalysts to ensure the desired product is obtained. The general reaction scheme is as follows:

    Esterification: Dodecanoic acid reacts with ethanolamine to form an ester intermediate.

    Amidation: The ester intermediate undergoes amidation with another molecule of ethanolamine to form the final product.

Industrial Production Methods

In industrial settings, the production of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include additional purification steps such as distillation and crystallization to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of dodecanoic acid derivatives.

    Reduction: Formation of dodecylamines.

    Substitution: Formation of substituted dodecanamides.

Scientific Research Applications

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and processes.

    Biology: Employed in the formulation of biological buffers and media.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.

Mechanism of Action

The mechanism of action of Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- involves its ability to interact with both hydrophobic and hydrophilic molecules. This amphiphilic nature allows it to form micelles and emulsions, which are essential in various applications. The molecular targets include lipid bilayers and proteins, where it can alter membrane permeability and protein function.

Comparison with Similar Compounds

Similar Compounds

    Lauramide MEA (N-(2-hydroxyethyl)dodecanamide): Similar structure but lacks the additional ethylamine group.

    Cocamide MEA: Derived from coconut oil and ethanolamine, used as a surfactant.

    Stearamide MEA: Contains a longer stearic acid chain, used in similar applications.

Uniqueness

Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]- is unique due to its specific combination of a long dodecyl chain and a hydroxyethyl group, which provides distinct surfactant properties. This makes it particularly effective in forming stable emulsions and micelles, enhancing its utility in various industrial and scientific applications.

Properties

IUPAC Name

N-[2-(2-hydroxyethylamino)ethyl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34N2O2/c1-2-3-4-5-6-7-8-9-10-11-16(20)18-13-12-17-14-15-19/h17,19H,2-15H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCRBGDMRPOYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)NCCNCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059333
Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Molecular Weight

286.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
Source EPA Chemicals under the TSCA
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CAS No.

106-09-2
Record name N-[2-[(2-Hydroxyethyl)amino]ethyl]dodecanamide
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Record name Dodecanamide, N-(2-((2-hydroxyethyl)amino)ethyl)-
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Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name Dodecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-
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Record name N-[2-[(2-hydroxyethyl)amino]ethyl]dodecanamide
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Synthesis routes and methods I

Procedure details

22 g of 1-(2-hydroxyethyl)-2-undecyl-2-imidazoline and 300 ml of water was stirred at 40°-50° C. for 24 hours. The resulting soapy solution was salted with 50 g of NaCl and then extracted with 500 ml ethyl acetate. The organic layer was dried, filtered and concentrated to give 23 g of solid. This material was dissolved in hexane by heating at 50 C. for 2 hrs., then cooled to room temperature and filtered to afford 18.8 g of pure product, m.p. 92°-94° C.
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Synthesis routes and methods II

Procedure details

N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and N-[2-(2-hydroxyethyl)aminoethyl]pentanamide have been obtained as hydrolysis products from the corresponding imidazolines by Harnsberger and Riebsomer, J. Hetero. Chem. 1, 188 (1964); Gabriel, J. Amer. Oil Chem. Soc., 61, 965 (1984), has described the formation of N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide and N-[2-(2-hydroxyethyl)aminoethyl]dodecanamide as kinetically and thermodynamically controlled products respectively from reaction of N-(2-aminoethyl)aminoethanol and methyl laurate in the presence of catalytic amount of sodium methoxide; Horibatake et al., Jpn. Kokai Tokkyo Koho JP 62,132,946, 16 Jun 1987; C.A. 108, 22881p (1988) claim acylaminoalkyl aminoalkanols, for example, N-[2-(2-hydroxy- ethyl)aminoethyl]dodecanamide, as antistatic agents for synthetic resins; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 62 57,491, 13 Mar. 1987; C.A. 107, 178711y (1987) claim N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide as being essential in a detergent composition useful for cleaning machines; Moriguchi, Jpn. Kokai Tokkyo Koho JP 62,104,842, 15 May 1987; C.A. 107, 177783m (1987) mentions compositions containing acylaminoalkyleneamines and aminoalcohols as antitack agents for unvulcanized rubbers; Higuchi and Takahashi, Jpn. Kokai Tokkyo Koho JP 61,114,726, 02 Jun 1986; C.A. 105, 155513e (1986) mention the use of N-[2-(2-hydroxyethyl) aminoethyl]dodecanamide and octadec-9-enamide and N-(2-aminoethyl)-N-(2-hydroxyethyl)dodecanamide as emulsifying agents for stable emulsions; Moriguchi, Jpn. Kokai Tokyo Koho JP 71 09,939, 13 Mar 1971; C.A. 76, 60500s (1972) describe the use of N-[2-(2-Hydroxyethyl)aminoethyl]dodecanamide and octadecanamide as heat and water resistant antistatic agents; N-2-aminoethylamides of lower carboxylic acids have been reported by Rosenmund, U.S. Pat. No. 1,926,015 (Sep. 5, 1933); dodecanoic and tetradecanoic acid derivatives (m.p. 51°-2° C. and 62° C.) have been synthesized by Weiner, U.S. Pat. No. 2,387,201 (Oct. 16, 1945) and the latter (m.p. 150°-152° C.) by Kyrides, U.S. Pat. No. 2,399,601 (Apr. 30, 1946), but purity of these compounds is questionable based on the discrepancy in the reported melting points; Harnsberger and Riebsomer have isolated N-[2-(2-hydroxyethyl)aminoethyl]octadecanamide and pentanamide as hydrolysis products from the corresponding imidazolines.
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